molecular formula C23H19ClN4O3 B2935587 N-(2-chloro-4-methylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251571-04-6

N-(2-chloro-4-methylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2935587
CAS No.: 1251571-04-6
M. Wt: 434.88
InChI Key: XLBSXFSSVKUWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-methylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further modified with an o-tolyl (2-methylphenyl) group, while the acetamide side chain includes a 2-chloro-4-methylphenyl substituent.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-9-10-19(18(24)12-14)25-20(29)13-28-11-5-8-17(23(28)30)22-26-21(27-31-22)16-7-4-3-6-15(16)2/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBSXFSSVKUWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, with the CAS number 1251571-04-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C23H19ClN4O3
Molecular Weight 434.9 g/mol
CAS Number 1251571-04-6

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Apoptosis Induction : In studies involving MCF-7 breast cancer cells, it was observed that this compound increased the expression of p53 and cleaved caspase-3, leading to apoptosis. This suggests a potential role in cancer therapy by promoting programmed cell death in tumor cells .
  • Inhibition of Carbonic Anhydrases : The compound has shown selective inhibition against human carbonic anhydrases (hCA), particularly hCA IX and XII, which are implicated in cancer progression. The inhibition occurs at nanomolar concentrations, indicating strong potency .
  • Molecular Docking Studies : Docking simulations have revealed favorable interactions between the compound and target proteins, suggesting a strong binding affinity that could translate into effective biological activity .

Biological Activity

The biological activity of this compound has been evaluated across various cell lines:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (μM)
MCF-70.65
HeLa2.41
PANC-1Not specified
SK-MEL-2Not specified

These results indicate that the compound has a higher selectivity for certain cancer types, particularly breast cancer cells (MCF-7), where it shows the most potent activity .

Other Biological Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antimicrobial activities. However, detailed mechanisms and specific pathways remain to be elucidated.

Case Studies

A notable case study involved the synthesis of various derivatives based on the oxadiazole core structure. These derivatives were tested for their biological activity and showed varying degrees of effectiveness against different cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity and selectivity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

The target compound’s 2-chloro-4-methylphenyl group distinguishes it from closely related structures:

  • N-(3-chloro-4-methylphenyl)-2-(5-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide (CAS 1251676-63-7): This analogue replaces the o-tolyl group with a 2-methoxyethyl-substituted oxadiazole and positions the chloro and methyl groups at the 3- and 4-positions on the phenyl ring, respectively. The methoxyethyl group may enhance solubility compared to the hydrophobic o-tolyl group in the target compound .
  • The 3-chloro-4-methoxyphenyl group also differs in substituent position and polarity compared to the target’s 2-chloro-4-methylphenyl group .

Oxadiazole Ring Modifications

The o-tolyl-substituted oxadiazole in the target compound contrasts with other oxadiazole derivatives:

  • N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide (CAS 1105249-52-2): The absence of a methyl group on the oxadiazole’s phenyl ring (replaced by a simple phenyl group) reduces steric bulk, which could impact target selectivity in biological systems .

Pyridinone Core Modifications

The pyridinone core in the target compound lacks additional methyl groups observed in analogues like N-(4-ethylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide (mentioned in ). Methyl groups at the 4- and 6-positions may increase steric hindrance, affecting conformational flexibility and binding pocket accommodation .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular weight and substituent effects is summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Inferred Properties
Target Compound C₂₃H₂₀ClN₄O₃ 444.88* 2-chloro-4-methylphenyl; o-tolyl-oxadiazole Moderate lipophilicity; potential for CNS penetration due to chloro and methyl groups
N-(3-chloro-4-methylphenyl)-2-(5-(3-(2-methoxyethyl)-oxadiazol-5-yl)-2-oxopyridinyl)acetamide C₁₉H₁₉ClN₄O₄ 402.8 3-chloro-4-methylphenyl; 2-methoxyethyl-oxadiazole Higher solubility due to methoxy group; reduced metabolic stability
N-(3-chloro-4-methoxyphenyl)-2-(5-(3-thiophen-2-yl-oxadiazol-5-yl)-2-oxopyridinyl)acetamide C₂₀H₁₅ClN₄O₄S 442.9 3-chloro-4-methoxyphenyl; thiophene-oxadiazole Enhanced electronic diversity; possible improved binding to sulfur-rich enzymes
N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-oxadiazol-5-yl)pyridinyl]acetamide C₂₂H₁₈N₄O₃ 386.4 4-methylphenyl; phenyl-oxadiazole Lower molecular weight; potential for rapid clearance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.